2-Tert-butoxy-3-cyclopropoxybenzonitrile
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Overview
Description
2-Tert-butoxy-3-cyclopropoxybenzonitrile is an organic compound with the molecular formula C14H17NO2 It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-cyclopropoxybenzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromo-3-cyclopropoxybenzonitrile with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-cyclopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where nucleophiles such as hydroxide ions or amines replace the tert-butoxy or cyclopropoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in ethanol or amines in an organic solvent like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
2-Tert-butoxy-3-cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into the medicinal properties of the compound and its derivatives can lead to the development of new drugs or therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxybenzonitrile depends on its specific application and the target molecules or pathways involved. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The presence of the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and binding affinity, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxybenzonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxybenzonitrile: Lacks the tert-butoxy group, which may affect its solubility and reactivity.
2-Tert-butoxy-4-cyclopropoxybenzonitrile: Similar structure but with different substitution pattern on the aromatic ring.
Uniqueness
2-Tert-butoxy-3-cyclopropoxybenzonitrile is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzonitrile |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)17-13-10(9-15)5-4-6-12(13)16-11-7-8-11/h4-6,11H,7-8H2,1-3H3 |
InChI Key |
UVSTULZWIJZISG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1OC2CC2)C#N |
Origin of Product |
United States |
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